molecular formula C15H14N2OS3 B363675 2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile CAS No. 865612-05-1

2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile

Cat. No. B363675
CAS RN: 865612-05-1
M. Wt: 334.5g/mol
InChI Key: KLXGOQJHARBSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties .


Chemical Reactions Analysis

The reactivity of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can be influenced by the substituents on the thiazole ring. For example, some thiazole derivatives resemble thiophene and furan in their behavior and properties .

Mechanism of Action

The mechanism of action of MT01 is not fully understood. However, it is believed that MT01 inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MT01 has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
MT01 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, MT01 has been shown to have anti-inflammatory and antioxidant effects. MT01 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of MT01 for lab experiments is its specificity for cancer cells. MT01 has been shown to selectively inhibit the growth of cancer cells, while having minimal effects on normal cells. This makes MT01 a promising candidate for cancer therapy. However, one of the limitations of MT01 is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on MT01. One of the major directions is the development of more efficient synthesis methods for MT01. Another direction is the investigation of the mechanism of action of MT01. Further research is also needed to determine the safety and efficacy of MT01 in animal models and human clinical trials. Additionally, the potential applications of MT01 in other fields, such as neurodegenerative diseases and infectious diseases, should be explored.

Synthesis Methods

The synthesis of MT01 involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic acid to form 4-(4-methoxyphenyl)thiosemicarbazide. This intermediate is then reacted with 2-bromoacetonitrile in the presence of potassium carbonate to form MT01. The synthesis of MT01 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

MT01 has been the subject of scientific research due to its potential applications in various fields. One of the major applications of MT01 is in the field of cancer research. MT01 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. MT01 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Safety and Hazards

The safety and hazards associated with a specific thiazole compound would depend on its specific structure and properties. As a general class, thiazoles can exhibit a range of toxicities and hazards .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS3/c1-18-11-6-4-10(5-7-11)13-9-21-14(17-13)12(8-16)15(19-2)20-3/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGOQJHARBSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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